trans-4'-Methoxy-4-nitrochalcone
Overview
Description
“trans-4’-Methoxy-4-nitrochalcone” is a chemical compound with the molecular formula C16H13NO4 . It has an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .
Synthesis Analysis
Chalcones, including “trans-4’-Methoxy-4-nitrochalcone”, can be synthesized through various methods. One common method is the aldol condensation reaction, which involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative .Molecular Structure Analysis
The molecular structure of “trans-4’-Methoxy-4-nitrochalcone” consists of a methoxyphenyl group and a nitrophenyl group attached to a propenone group . The double bond in the propenone group exhibits stereochemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “trans-4’-Methoxy-4-nitrochalcone” include an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .Scientific Research Applications
Thermal and Photochemical Transformations
Thermal Intramolecular Transformation and Decay Mechanisms
Studies have examined the thermal and photochemical behavior of nitrochalcone derivatives. For example, the thermal intramolecular transformation of key intermediates in the photooxidation of para-allyl-substituted phenyl azide was investigated, revealing insights into the decay mechanisms of nitroso oxides and their conversion into different organic compounds through cyclization and ring-opening reactions (Chainikova et al., 2013). Similarly, the structural characterization of nitrated 2′-hydroxychalcones by electrospray ionization tandem mass spectrometry has provided detailed fragmentation patterns, aiding in the understanding of their electronic structures and reactivity (Barros et al., 2009).
Synthesis and Cytotoxic Properties
Synthesis and Structural Characterization
The synthesis and characterization of nitro- and aminochalcones have been explored for their potential applications in materials science and medicinal chemistry. Studies have focused on their synthesis, structural elucidation, and evaluation of cytotoxic properties against various cancer cell lines, demonstrating the impact of methoxy groups on the cytotoxicity of chalcones (Pati et al., 2004).
Biochemical Applications
Inhibition of Inflammatory Markers
Research has shown that derivatives of 2'-hydroxychalcone can inhibit the expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in cell cultures, suggesting potential applications in the development of anti-inflammatory and immunomodulatory agents (Ban et al., 2004).
Material Science Applications
Electron-Transfer Kinetics and Photopolymerization
Nitrochalcones and their derivatives have been investigated for their electron-transfer kinetics, demonstrating potential as high power-rate electrode-active materials. This research supports the development of advanced materials for energy storage and conversion technologies (Suga et al., 2004). Additionally, novel approaches to nitroxide-mediated photopolymerization have been explored, offering insights into the design of photo-initiators for polymer synthesis (Guillaneuf et al., 2010).
Safety and Hazards
While specific safety and hazard information for “trans-4’-Methoxy-4-nitrochalcone” is not available, it’s important to handle all chemical compounds with care. For example, 4-Methoxychalcone, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Trans-4’-Methoxy-4-nitrochalcone, also known as (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is a compound with a molecular formula of C16H13NO4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Chalcones, the family of compounds to which it belongs, are known to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific chemical structure .
Mode of Action
Chalcones are known to exert their effects through various physiological modes of action, including the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
For instance, they can stimulate the accumulation of reactive oxygen species (ROS), leading to apoptosis . They can also cause cell cycle arrest, inhibiting cell growth .
Result of Action
Chalcones are known to exert cytotoxic effects in a variety of human tumor cells, resulting in cell cycle arrest, which might inhibit cell growth and/or induce apoptosis .
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDDTIFHZVUNT-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-67-6 | |
Record name | NSC40919 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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